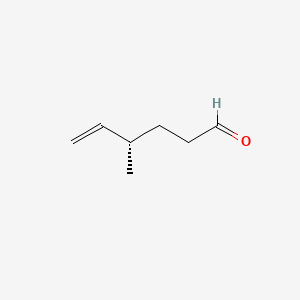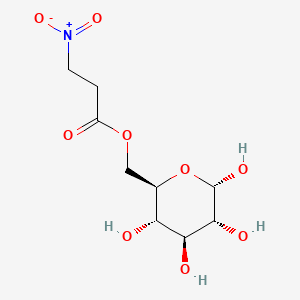
alpha-D-Glucopyranose, 6-(3-nitropropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is a derivative of alpha-D-Glucopyranose, a form of glucose. This compound is characterized by the presence of a nitropropanoate group at the sixth carbon of the glucopyranose ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 6-(3-nitropropanoate) typically involves the esterification of alpha-D-Glucopyranose with 3-nitropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions to ensure the selective formation of the desired ester.
Industrial Production Methods
Industrial production of alpha-D-Glucopyranose, 6-(3-nitropropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of alpha-D-Glucopyranose.
Reduction: Amino derivatives of alpha-D-Glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to carbohydrate metabolism and enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranose, 6-(3-nitropropanoate) involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The nitropropanoate group can undergo various chemical transformations, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved include ester hydrolysis and subsequent metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Glucopyranose: The parent compound without the nitropropanoate group.
Beta-D-Glucopyranose: An isomer of alpha-D-Glucopyranose with different stereochemistry.
Alpha-D-Galactopyranose: A similar compound with a different arrangement of hydroxyl groups.
Uniqueness
Alpha-D-Glucopyranose, 6-(3-nitropropanoate) is unique due to the presence of the nitropropanoate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where such functionality is required.
Eigenschaften
CAS-Nummer |
59440-99-2 |
|---|---|
Molekularformel |
C9H15NO9 |
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C9H15NO9/c11-5(1-2-10(16)17)18-3-4-6(12)7(13)8(14)9(15)19-4/h4,6-9,12-15H,1-3H2/t4-,6-,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
PZXVGMNFZWTQGO-GXHGQEQLSA-N |
Isomerische SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O |
Kanonische SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


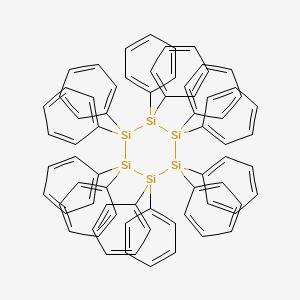

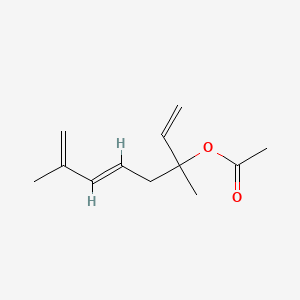

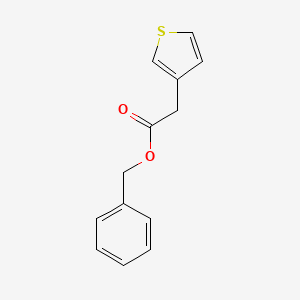
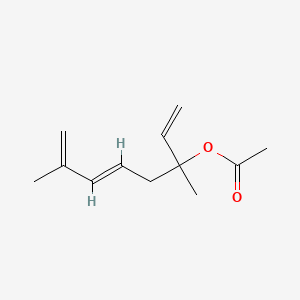
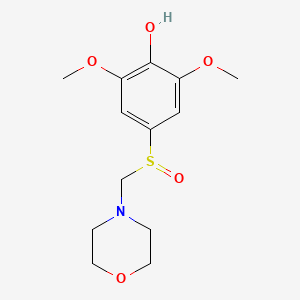
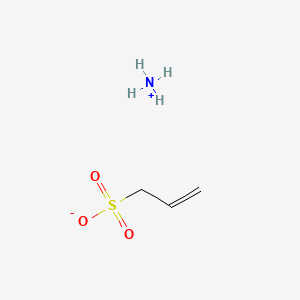

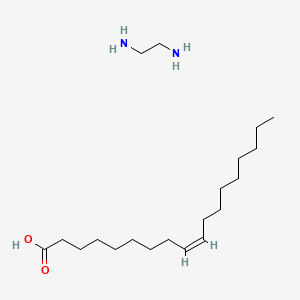


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
